molecular formula C7H2Br2N2O3S B15272736 5-(2,5-Dibromothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

5-(2,5-Dibromothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B15272736
M. Wt: 353.98 g/mol
InChI Key: OEWVTYOCQNZPHO-UHFFFAOYSA-N
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Description

5-(2,5-Dibromothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid: is a heterocyclic compound that features both a thiophene ring and an oxadiazole ring. The presence of bromine atoms on the thiophene ring and a carboxylic acid group on the oxadiazole ring makes this compound particularly interesting for various chemical applications. This compound is known for its potential use in organic electronics, pharmaceuticals, and as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,5-Dibromothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the following steps:

    Bromination of Thiophene: The thiophene ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce bromine atoms at the 2 and 5 positions.

    Formation of Oxadiazole Ring: The brominated thiophene is then reacted with a suitable nitrile oxide precursor to form the oxadiazole ring. This step often involves cyclization reactions under specific conditions.

    Introduction of Carboxylic Acid Group:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in the reactions are selected to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the carboxylic acid group, resulting in the formation of alcohols or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted thiophenes with different functional groups.

Scientific Research Applications

Chemistry:

    Organic Electronics: The compound is used in the development of organic semiconductors and conductive polymers due to its electronic properties.

    Catalysis: It serves as a ligand in various catalytic reactions, enhancing the efficiency and selectivity of the processes.

Biology:

    Biological Probes: The compound can be used as a fluorescent probe in biological imaging and diagnostics.

    Enzyme Inhibition:

Medicine:

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry:

    Material Science: It is used in the synthesis of advanced materials with specific electronic or mechanical properties.

    Agriculture: The compound can be used in the development of agrochemicals for pest control.

Mechanism of Action

The mechanism of action of 5-(2,5-Dibromothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the oxadiazole ring play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The carboxylic acid group can also participate in hydrogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

  • 2,5-Dibromothiophene-3-carboxylic acid
  • 3-(2,5-Dibromothiophen-3-yl)-1,2,4-oxadiazole
  • 5-(2-Bromothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

Comparison:

  • Electronic Properties: The presence of two bromine atoms in 5-(2,5-Dibromothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid enhances its electron-withdrawing capabilities compared to similar compounds with fewer bromine atoms.
  • Reactivity: The compound’s reactivity in substitution reactions is higher due to the presence of two bromine atoms, making it more versatile in synthetic applications.
  • Applications: While similar compounds may share some applications, the unique combination of the thiophene and oxadiazole rings, along with the carboxylic acid group, makes this compound particularly valuable in organic electronics and drug development.

Properties

Molecular Formula

C7H2Br2N2O3S

Molecular Weight

353.98 g/mol

IUPAC Name

5-(2,5-dibromothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C7H2Br2N2O3S/c8-3-1-2(4(9)15-3)6-10-5(7(12)13)11-14-6/h1H,(H,12,13)

InChI Key

OEWVTYOCQNZPHO-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1C2=NC(=NO2)C(=O)O)Br)Br

Origin of Product

United States

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